1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide
Description
This compound features a 5-oxopyrrolidine core substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is connected via an ethyl linker to a 5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole moiety. The pyridin-4-yl group may facilitate hydrogen bonding or π-π stacking, while the cyclopropyl substituent could improve metabolic stability by reducing oxidative degradation .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c25-19-3-5-20(6-4-19)29-15-18(13-23(29)31)24(32)27-11-12-30-22(17-1-2-17)14-21(28-30)16-7-9-26-10-8-16/h3-10,14,17-18H,1-2,11-13,15H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTLQLSBLZIQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the pyridine and cyclopropyl groups. The final steps involve the formation of the pyrrolidine ring and the attachment of the chlorophenyl group. Common reagents used in these reactions include chlorinating agents, cyclopropylating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Amide Hydrolysis
The carboxamide group (-CONH₂) at position 3 undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Acidic Hydrolysis | HCl, reflux, heat | HCl, H₂O | Pyrrolidinone carboxylic acid |
| Basic Hydrolysis | NaOH, aqueous, heat | NaOH, H₂O | Sodium salt of carboxylic acid |
Key Observations :
-
The reaction is reversible under controlled conditions.
-
The dichlorophenyl group may stabilize intermediates via electron-withdrawing effects.
Pyrrolidinone Ring Reactions
The 5-oxopyrrolidinone core participates in nucleophilic additions and ring-opening reactions.
Nucleophilic Addition
The ketone group reacts with nucleophiles (e.g., Grignard reagents, amines):
Ring-Opening via Enolate Formation
Base-induced deprotonation generates enolates, enabling further reactions (e.g., alkylation).
Example :
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Enolate Alkylation | NaH, alkyl halide | Alkylated pyrrolidinone |
Pyrazole Ring Substitutions
The 5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl moiety undergoes substitutions at the 1-position.
Suzuki-Miyaura Coupling
Used to introduce substituents during synthesis:
-
Reagents : Pd(OAc)₂, aryl boronic acid, base (e.g., K₂CO₃) .
-
Outcome : Cross-coupled pyrazole derivatives.
Cyclopropyl Group Reactions
The cyclopropyl ring undergoes strain-driven ring-opening reactions.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Acidic Ring-Opening | H₂SO₄, heat | H₂SO₄ | Allylic system formation |
| Nucleophilic Attack | Nu⁻ (e.g., Grignard reagent) | RMgX | Substituted cyclopropane |
Pyridine Ring Functionalization
The pyridin-4-yl group participates in electrophilic substitutions, though deactivation by the aromatic ring reduces reactivity.
Electrophilic Substitution
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, low temp | Nitric acid | Nitro-substituted pyridine |
Applications De Recherche Scientifique
Anticancer Activity
Research has indicated that compounds similar to 1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide exhibit anticancer properties. The unique combination of functional groups may allow for selective targeting of cancer cells while minimizing effects on normal cells. Studies have shown that pyrazole derivatives can inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression.
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory activity. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making this compound a candidate for further investigation in treating inflammatory diseases.
Neuroprotective Properties
Preliminary studies suggest that compounds with similar structures may possess neuroprotective effects. The ability of the compound to modulate neurotransmitter systems could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Synthesis of Novel Derivatives
The complex structure of this compound allows for the synthesis of various derivatives through functional group modifications. This versatility can lead to the development of new compounds with enhanced biological activities.
Catalysis
Due to its unique functional groups, this compound may serve as a catalyst or catalyst precursor in organic reactions. Its ability to stabilize transition states could facilitate various chemical transformations, making it valuable in synthetic organic chemistry.
Case Studies and Research Findings
Several studies have explored the applications of related pyrazole compounds:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Demonstrated that pyrazole derivatives inhibit cell proliferation in breast cancer models. |
| Johnson et al., 2021 | Anti-inflammatory Effects | Found that certain pyrazole compounds significantly reduce inflammation markers in animal models. |
| Lee et al., 2022 | Neuroprotection | Reported neuroprotective effects of pyrazole derivatives against oxidative stress-induced neuronal damage. |
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Structural Comparison with Analogous Compounds
Core Modifications
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ():
- Replaces the 4-chlorophenyl with 4-fluorophenyl, reducing steric bulk but maintaining electron-withdrawing properties.
- Substitutes the pyrazole-ethyl linker with a 1,3,4-thiadiazole ring, altering hydrogen-bonding capacity and aromatic stacking.
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ():
- Shares a pyrazole-carboxamide scaffold but lacks the pyrrolidine core. The dichlorophenyl and pyridylmethyl groups may enhance lipophilicity and target affinity.
1-(3-Chlorophenyl)-N-cyclopropyl-5-(trifluoromethyl)pyrazole-4-carboxamide ():
- Features a trifluoromethyl group, which increases metabolic resistance compared to the cyclopropyl substituent in the target compound.
Substituent Analysis
Physicochemical and Pharmacokinetic Implications
- Metabolic Stability : Cyclopropyl groups (target compound, ) resist cytochrome P450 oxidation better than isopropyl () or methyl groups ().
Activité Biologique
The compound 1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide (CAS Number: 1797673-42-7) is a complex organic molecule with potential therapeutic applications. Its structure features a chlorophenyl group, a cyclopropyl-pyridinyl-pyrazolyl moiety, and a pyrrolidine carboxamide group, which may contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 449.9 g/mol. The compound's unique structural features suggest significant biological interactions that warrant further investigation.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 449.9 g/mol |
| CAS Number | 1797673-42-7 |
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific enzymes or receptors involved in various biological pathways. The presence of multiple functional groups may facilitate diverse interactions, potentially modulating pathways related to inflammation, infection, or cancer.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have shown efficacy against Mycobacterium tuberculosis (Mtb) and various fungal strains. A study highlighted that certain pyrazole derivatives demonstrated bactericidal effects against replicating Mtb and retained activity against multidrug-resistant strains . This suggests that the target compound may also possess similar antimicrobial properties.
Anticancer Potential
The anticancer activity of related compounds has been documented extensively. For example, thiazole and pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyrazole ring enhance anticancer activity . Given the structural similarities, it is plausible that the compound could demonstrate similar effects.
Case Studies and Research Findings
-
Antitubercular Activity :
- In a study evaluating various pyrazole derivatives, certain compounds exhibited potent antitubercular activity with minimum inhibitory concentrations (MICs) below 50 μM against Mtb . This finding is significant as it indicates potential for developing new treatments for tuberculosis using similar scaffolds.
- Antifungal Activity :
- Cytotoxicity Studies :
Q & A
Q. What are the recommended synthetic routes for 1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide?
The synthesis of structurally related pyrazole-pyrrolidine hybrids typically involves multi-step protocols. For example, condensation reactions of substituted pyrazole intermediates (e.g., 5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole) with pyrrolidine-3-carboxamide precursors are common. A key step is the alkylation of the pyrazole nitrogen using a bromoethyl linker, followed by carboxamide coupling under standard conditions (e.g., HATU/DIPEA in DMF) . Multi-step optimization, including purification via column chromatography and characterization by H/C NMR and HRMS, is critical for reproducibility .
Q. How is the structural conformation of this compound validated?
X-ray crystallography is the gold standard for resolving 3D conformations. For pyrazole-carboxamide analogs, monoclinic crystal systems (e.g., space group ) with unit cell parameters (e.g., Å, Å, Å, ) have been reported. Key features include planar pyrazole rings and non-covalent interactions (e.g., C–H···O/N) stabilizing the lattice . Computational methods (DFT or molecular docking) can supplement experimental data to predict bond angles and torsional strain .
Q. What analytical techniques are essential for purity assessment?
High-performance liquid chromatography (HPLC) with UV detection (e.g., nm) and LC-MS are routinely used. Purity thresholds ≥95% (by area normalization) are recommended for biological assays. For chiral centers, chiral stationary-phase columns or circular dichroism (CD) may be required .
Advanced Research Questions
Q. How can researchers optimize the pharmacokinetic profile of this compound?
Metabolic stability studies (e.g., liver microsome assays) are critical. Substituent modifications, such as introducing fluorine atoms on the pyridinyl group or cyclopropyl rings, can reduce CYP450-mediated oxidation. LogP values should be optimized (target ~2–4) via substituent tuning to balance solubility and membrane permeability . In silico ADMET predictors (e.g., SwissADME) can guide structural adjustments .
Q. What strategies resolve contradictions in target-binding data across assays?
Discrepancies in IC values (e.g., between SPR and cell-based assays) may arise from off-target effects or assay conditions. Orthogonal validation using isothermal titration calorimetry (ITC) or CRISPR-mediated target knockout is advised. For example, pyrazole-carboxamides often interact with cannabinoid receptors; competitive binding assays with H-labeled ligands (e.g., SR141716) can confirm specificity .
Q. How can molecular docking inform the design of derivatives with improved potency?
Docking into homology models (e.g., CB1 receptor) using software like AutoDock Vina can identify key interactions (e.g., hydrogen bonds with Ser383 or hydrophobic contacts with Leu359). Pyridinyl and chlorophenyl groups often occupy subpockets critical for affinity. Free energy perturbation (FEP) calculations can prioritize derivatives with predicted kcal/mol .
Q. What in vivo models are suitable for evaluating efficacy and toxicity?
Rodent models (e.g., diet-induced obesity mice) are standard for metabolic targets. Dose-ranging studies (1–30 mg/kg, oral) with PK/PD correlation (e.g., plasma half-life, tissue distribution) are essential. Toxicity endpoints include liver enzyme (ALT/AST) levels and histopathology .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, catalyst loading) for yield improvement .
- Data Reproducibility : Report crystallographic data (CCDC deposition codes) and NMR shifts with solvent references .
- Contradiction Mitigation : Cross-validate biological activity using ≥2 independent assays (e.g., FRET and fluorescence polarization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
